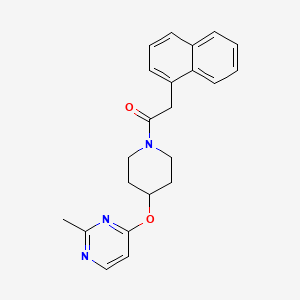
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 by researchers at the pharmaceutical company Merck & Co. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis of complex molecules involving naphthalene and pyrimidine derivatives, such as (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, showcases the potential of these compounds in generating diverse chemical entities. These entities have been evaluated for anticancer activity, highlighting the role of naphthalene derivatives in medicinal chemistry (Gouhar & Raafat, 2015).
- Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene and piperidine derivatives demonstrates the importance of these compounds in organic synthesis. The study provides insights into efficient methodologies for producing compounds with potential applications in drug development (Mokhtary & Torabi, 2017).
Molecular Structure and Analysis
- Crystal structure determination and hirshfeld surface analysis of polysubstituted piperidones with naphthalene derivatives highlight the significance of these compounds in structural chemistry. Such studies contribute to the understanding of molecular interactions and can guide the design of molecules with specific biological activities (R. V. & R. C., 2021).
Biological Activity and Drug Development
- The investigation of naphthalene derivatives in the context of antimicrobial and anticonvulsant activities showcases their potential in therapeutic applications. For instance, novel naphthalen-2-yl acetate derivatives have been evaluated for anticonvulsant properties, providing valuable insights into the development of new medications (Ghareb et al., 2017).
Environmental and Industrial Applications
- Studies on naphthalene dioxygenase from Pseudomonas sp. and its ability to oxidize hydrocarbons such as naphthalene and ethylbenzene shed light on the environmental significance of naphthalene derivatives. These findings have implications for bioremediation and the development of eco-friendly chemical processes (Lee & Gibson, 1996).
Propiedades
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-23-12-9-21(24-16)27-19-10-13-25(14-11-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRKKJYIYYORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

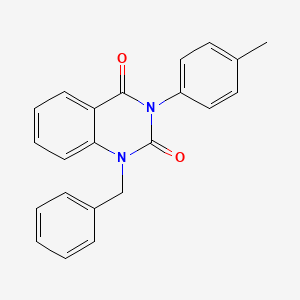
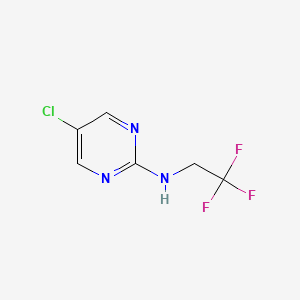
![Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B2566856.png)
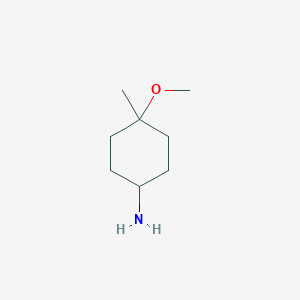
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether](/img/structure/B2566860.png)
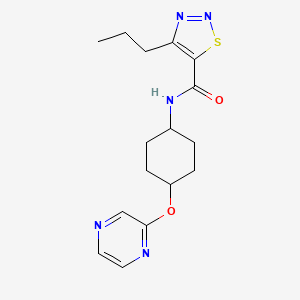
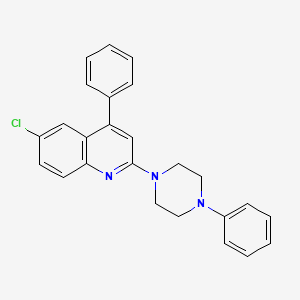
![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)
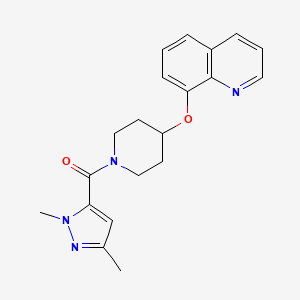
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)
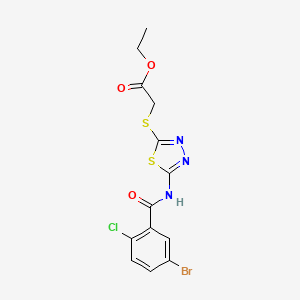
![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)
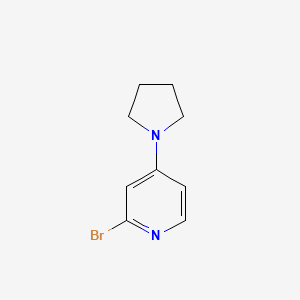
![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)